4-Benzyloxy-thiobenzamide

Description

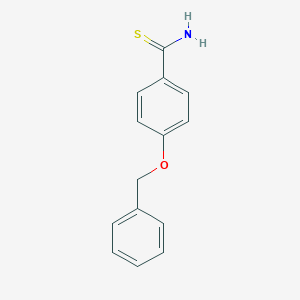

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxybenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NOS/c15-14(17)12-6-8-13(9-7-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKFQPUSTRDXEAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428913 | |

| Record name | 4-BENZYLOXY-THIOBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161975-22-0 | |

| Record name | 4-BENZYLOXY-THIOBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Benzyloxy-thiobenzamide: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 4-benzyloxy-thiobenzamide, a molecule of interest in medicinal chemistry and organic synthesis. While this compound is available commercially, detailed academic literature on its synthesis and specific biological applications is sparse. Therefore, this guide consolidates available information on related structures and established synthetic methodologies to present a robust framework for researchers, scientists, and drug development professionals. We will delve into its structure, a proposed synthetic pathway with detailed protocols, predicted characterization data, and an exploration of its potential biological significance based on the activities of analogous compounds.

Molecular Structure and Physicochemical Properties

This compound is an aromatic thioamide featuring a benzyloxy substituent at the para position of the phenyl ring. The presence of the thioamide group, a bioisostere of the amide group, imparts unique chemical and biological properties. The benzyloxy moiety can influence the molecule's lipophilicity and potential for hydrogen bonding, which are critical factors in its pharmacokinetic and pharmacodynamic profiles.

The fundamental structure of this compound is illustrated below:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 161975-22-0 | [1][2] |

| Molecular Formula | C14H13NOS | [1] |

| Molecular Weight | 243.32 g/mol | [1] |

| Appearance | Green crystals | [3] |

| Melting Point | 170-174 °C | [3] |

| Purity | ≥97% | [1] |

Proposed Synthesis of this compound

A plausible and efficient two-step synthetic route to this compound starts from the commercially available 4-cyanophenol. The first step involves a Williamson ether synthesis to introduce the benzyl group, yielding 4-benzyloxybenzonitrile. The second step is the conversion of the nitrile functionality to a thioamide.

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 4-Benzyloxybenzonitrile

This step involves the O-alkylation of 4-cyanophenol with benzyl chloride. The use of a weak base like potassium carbonate and a polar aprotic solvent such as acetone is standard for this type of reaction, promoting the nucleophilic attack of the phenoxide on the benzyl chloride.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-cyanophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.

-

Stir the suspension and add benzyl chloride (1.2 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-benzyloxybenzonitrile as a white solid.

Step 2: Synthesis of this compound

The conversion of the nitrile to a thioamide can be achieved using a thionating agent. Lawesson's reagent is a common choice for this transformation in an anhydrous solvent like toluene. An alternative is phosphorus pentasulfide (P4S10) in a solvent such as pyridine.

Experimental Protocol (using Lawesson's Reagent):

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-benzyloxybenzonitrile (1.0 eq) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 eq) portion-wise to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Characterization and Spectroscopic Analysis (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observations |

| ¹H NMR | - Aromatic protons of the thiobenzamide ring: Two doublets in the range of δ 7.0-8.0 ppm. - Aromatic protons of the benzyl group: A multiplet in the range of δ 7.2-7.5 ppm. - Methylene protons (-CH₂-): A singlet around δ 5.1 ppm. - Amine protons (-NH₂): A broad singlet that may be exchangeable with D₂O. |

| ¹³C NMR | - Thioamide carbon (C=S): A signal in the downfield region, typically δ 195-205 ppm. - Aromatic carbons: Multiple signals in the range of δ 115-160 ppm. - Methylene carbon (-CH₂-): A signal around δ 70 ppm. |

| FT-IR (cm⁻¹) | - N-H stretching: Two bands in the region of 3100-3400 cm⁻¹. - C=S stretching (thioamide I band): A strong band around 1200-1250 cm⁻¹. - C-N stretching (thioamide II band): A band in the region of 1400-1600 cm⁻¹. - C-O-C stretching: Bands in the region of 1000-1300 cm⁻¹. - Aromatic C-H stretching: Bands above 3000 cm⁻¹. |

| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 243.33. - Common fragmentation patterns may include the loss of the benzyl group (m/z = 91) and fragments corresponding to the thiobenzamide core. |

Potential Biological Significance and Applications

While direct biological studies on this compound are lacking, the structural motifs present in the molecule are found in various biologically active compounds. This allows for informed hypotheses about its potential applications.

-

Antimicrobial and Anticancer Potential: Thioamides are a known class of compounds with diverse pharmacological activities, including anticancer and antimicrobial effects. The replacement of the amide oxygen with sulfur alters the molecule's electronic and steric properties, which can significantly impact its interaction with biological targets.[3]

-

Enzyme Inhibition: The thioamide group can act as a coordinating ligand for metal ions in metalloenzymes, suggesting potential inhibitory activity.

-

Neuroprotective Agents: The benzyloxy-phenyl moiety is present in compounds that have been investigated for neuroprotective effects. For instance, benzyloxy benzamide derivatives have been explored as potent neuroprotective agents against ischemic stroke.[4] Additionally, 2-hydroxy-4-benzyloxy chalcone derivatives have been evaluated as multifunctional agents for the treatment of Alzheimer's disease.[4]

-

Antitubercular Activity: N-(4-(benzyloxy)benzyl)-4-aminoquinolines have been synthesized and evaluated for their ability to inhibit the M. tuberculosis H37Rv strain.[5] This suggests that the 4-benzyloxy-phenyl scaffold could be a valuable component in the design of new antitubercular agents.

The research on 4-benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone, a structurally related compound, has shown it to possess antibacterial, antifungal, and antioxidant properties.[6][7] This further supports the potential for this compound to exhibit a range of biological activities.

Caption: Inferred biological potential of this compound based on its structural components.

Conclusion and Future Directions

This compound is a versatile building block with significant potential in drug discovery and organic synthesis.[3] This guide has outlined a practical synthetic route and provided a predictive framework for its characterization. The analysis of its structural components suggests that it may possess a range of interesting biological activities, including antimicrobial, anticancer, and neuroprotective effects.

Future research should focus on the experimental validation of the proposed synthesis and a thorough characterization of the compound using modern spectroscopic techniques. Furthermore, systematic biological screening of this compound is warranted to elucidate its specific pharmacological profile and mechanism of action. Such studies will be crucial in unlocking the full potential of this promising molecule for the development of new therapeutic agents.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound suppliers USA [americanchemicalsuppliers.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Design, Synthesis, Biological Evaluation and Docking Studies of 2-hydroxy-4-benzyloxy Chalcone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 4-Benzyloxy-thiobenzamide from 4-Benzyloxybenzaldehyde

Abstract: Thioamides are a pivotal class of organosulfur compounds, serving as versatile intermediates in organic synthesis and as core structural motifs in numerous pharmacologically active molecules.[1] Their unique properties, including enhanced metabolic stability and distinct hydrogen bonding capabilities compared to their amide counterparts, make them highly valuable in drug development.[2] This guide provides an in-depth, technically-focused protocol for the synthesis of 4-benzyloxy-thiobenzamide, a useful building block in medicinal chemistry, directly from 4-benzyloxybenzaldehyde.[3] We will explore the venerable Willgerodt-Kindler reaction as an efficient pathway, delving into its mechanistic underpinnings, providing a detailed experimental protocol, and offering field-proven insights for researchers, chemists, and drug development professionals.

Strategic Overview: Selecting an Efficient Synthetic Pathway

The conversion of an aldehyde to a primary thioamide can be approached through several routes. A common, albeit multi-step, method involves the initial oxidation of the aldehyde to a carboxylic acid, followed by amidation to the corresponding primary amide, and a final thionation step using reagents like Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀).[4][5]

However, for atom economy and process efficiency, a more direct transformation is preferable. The Willgerodt-Kindler reaction offers a powerful and direct method for converting aldehydes or ketones into thioamides in a one-pot procedure.[6][7] This reaction typically involves heating the carbonyl compound with elemental sulfur and an amine.[8] By utilizing an ammonia source instead of a primary or secondary amine, we can directly synthesize the desired primary thioamide, this compound. This guide will focus on this direct, efficient approach.

Visualizing the Synthetic Workflow

The overall process, from starting materials to the purified final product, is outlined in the workflow diagram below.

Caption: High-level workflow for the synthesis of this compound.

Mechanistic Insights: The Willgerodt-Kindler Reaction

The trustworthiness of a protocol is rooted in a fundamental understanding of its underlying mechanism. The Willgerodt-Kindler reaction, while complex, is believed to proceed through several key stages when applied to an aldehyde with an ammonia source.

-

Imine Formation: The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of 4-benzyloxybenzaldehyde, followed by dehydration to form the corresponding imine. This step activates the benzylic position.

-

Thiation and Rearrangement: Elemental sulfur (S₈) acts as the electrophilic sulfur source. The imine, or its enamine tautomer, attacks the sulfur ring. A cascade of rearrangements, potentially involving thio-substituted iminium intermediates, facilitates the migration of the functional group.[7]

-

Hydrolysis to Thioamide: The final intermediate is hydrolyzed during the reaction or work-up to yield the stable primary thioamide product.

Proposed Reaction Mechanism

Caption: Simplified mechanism of the Willgerodt-Kindler thioamidation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the specified conditions and analytical checks will ensure the reliable synthesis of the target compound.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |

| 4-(Benzyloxy)benzaldehyde | C₁₄H₁₂O₂ | 212.24 | 5.00 g | 23.56 | Starting Material |

| Ammonium Sulfide | (NH₄)₂S | 68.14 | 20 mL | ~91.4 | Sulfur/Ammonia Source |

| Pyridine | C₅H₅N | 79.10 | 50 mL | - | Solvent / Catalyst |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - | Extraction Solvent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - | Chromatography Eluent |

| Hexanes | C₆H₁₄ | 86.18 | As needed | - | Chromatography Eluent |

| Silica Gel | SiO₂ | 60.08 | As needed | - | Stationary Phase |

Note: Ammonium sulfide is typically supplied as a 20-24% solution in water. The molar quantity is an approximation based on a 21% solution.[9]

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(benzyloxy)benzaldehyde (5.00 g, 23.56 mmol).

-

Reagent Addition: Add pyridine (50 mL) to the flask and stir until the aldehyde is fully dissolved. Carefully add the ammonium sulfide solution (20 mL, ~91.4 mmol) to the mixture.

-

Expert Insight: Pyridine acts as both a solvent and a basic catalyst that facilitates the reaction. The reaction should be performed in a well-ventilated fume hood due to the potential evolution of ammonia and hydrogen sulfide gas.

-

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 115-120 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc eluent system). The reaction is typically complete within 12-24 hours.

-

Work-up and Extraction:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the dark reaction mixture into a separatory funnel containing 100 mL of water and 100 mL of dichloromethane (DCM).

-

Shake the funnel vigorously, venting frequently. Separate the organic layer.

-

Extract the aqueous layer two more times with 50 mL portions of DCM.

-

Combine the organic layers and wash with 100 mL of brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude residue, typically a dark oil or solid, should be purified by flash column chromatography on silica gel.

-

A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., from 0% to 20% EtOAc in hexanes), is effective for separating the product from nonpolar impurities and baseline material.

-

Collect the fractions containing the desired product (identified by TLC) and combine them.

-

Remove the solvent under reduced pressure to yield this compound as a solid.

-

Product Characterization and Data

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

| Analysis | Expected Results |

| Appearance | Yellow to orange solid |

| Yield | 55-70% |

| Melting Point | Approx. 145-150 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.0-7.8 (br s, 1H, NH), δ ~7.7-7.6 (d, 2H, Ar-H), δ ~7.5-7.3 (m, 5H, Ar-H), δ ~7.0 (d, 2H, Ar-H), δ ~5.1 (s, 2H, OCH₂) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~202 (C=S), δ ~160 (Ar-C), δ ~140 (Ar-C), δ ~136 (Ar-C), δ ~129-127 (Ar-C), δ ~115 (Ar-C), δ ~70 (OCH₂) |

| Mass Spec (ESI+) | m/z calculated for C₁₄H₁₃NOS [M+H]⁺: 244.0791; found: 244.0795 |

Troubleshooting and Safety Considerations

-

Low Yield: If the yield is significantly lower than expected, ensure the ammonium sulfide solution is fresh, as it can degrade over time. Incomplete reaction is another possibility; confirm full consumption of the starting material by TLC before work-up.

-

Purification Difficulties: The crude product can contain sulfur-based impurities. A thorough aqueous wash can help remove some of these. If chromatography is challenging, recrystallization from a solvent system like ethanol/water may be a viable alternative.

-

Safety: The Willgerodt-Kindler reaction can produce hydrogen sulfide (H₂S), a toxic and flammable gas. Always perform this reaction in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Pyridine is flammable and has a strong, unpleasant odor.

Conclusion

This guide outlines a reliable and efficient one-pot synthesis of this compound from 4-benzyloxybenzaldehyde via the Willgerodt-Kindler reaction. By providing a detailed protocol grounded in mechanistic principles, this document serves as a practical resource for scientists engaged in pharmaceutical research and organic synthesis. The direct conversion from aldehyde to thioamide represents an economical and effective strategy for accessing this valuable chemical building block.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Towards Symmetric Thioamides: Microwave-Aided Synthesis of Terephthalic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 7. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 8. chemistry-reaction.com [chemistry-reaction.com]

- 9. (NH4)2S, a highly reactive molecular precursor for low temperature anion exchange reactions in nanoparticles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-Benzyloxy-thiobenzamide: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-benzyloxy-thiobenzamide (CAS No. 161975-22-0), a versatile thioamide-containing compound with significant potential in medicinal chemistry and organic synthesis. We will delve into its synthesis, physicochemical properties, spectroscopic characterization, and explore its burgeoning applications in drug discovery, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Rising Prominence of Thioamides in Medicinal Chemistry

Thioamides, bioisosteres of amides where the carbonyl oxygen is replaced by sulfur, have garnered substantial interest in drug discovery. This substitution imparts unique physicochemical properties, including altered hydrogen bonding capabilities, increased lipophilicity, and a different metabolic profile compared to their amide counterparts.[1][2] These properties can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel mechanisms of action.[3][4] Thioamide-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral effects.[5][6][7] this compound, with its benzyloxy moiety, presents an interesting scaffold for further chemical modification and exploration of its therapeutic potential.[8][9]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved in a two-step process starting from commercially available 4-cyanophenol. The first step involves a Williamson ether synthesis to protect the phenolic hydroxyl group, followed by the thionation of the nitrile group to yield the desired thioamide.

Step 1: Synthesis of 4-Benzyloxybenzonitrile

The synthesis of the intermediate, 4-benzyloxybenzonitrile, is a standard Williamson ether synthesis. 4-Cyanophenol is deprotonated with a base, typically potassium carbonate, to form a phenoxide ion. This nucleophile then displaces the bromide ion from benzyl bromide in an SN2 reaction.

Caption: Reaction scheme for the synthesis of 4-benzyloxybenzonitrile.

Experimental Protocol:

-

To a solution of 4-cyanophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

-

Add benzyl bromide (1.1 equivalents) to the mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, filter the reaction mixture to remove inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to yield pure 4-benzyloxybenzonitrile.[10]

Step 2: Synthesis of this compound from 4-Benzyloxybenzonitrile

The conversion of the nitrile functionality in 4-benzyloxybenzonitrile to a thioamide can be achieved using various thionating agents. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) is a common and effective reagent for this transformation.[11][12]

References

- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thioamides in medicinal chemistry and as small molecule therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. chemimpex.com [chemimpex.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Thioamide synthesis by thionation [organic-chemistry.org]

4-benzyloxy-thiobenzamide molecular weight

An In-depth Technical Guide to 4-Benzyloxy-thiobenzamide: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a versatile organic compound recognized for its utility as a key intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] This technical guide provides a comprehensive overview of its molecular characteristics, a detailed, field-proven protocol for its synthesis, and a discussion of its current and potential applications in medicinal chemistry. As a member of the thioamide class of compounds, it holds significant potential in drug design, acting as a valuable scaffold for developing novel therapeutic agents.[2][3] This document is intended for researchers, chemists, and drug development professionals, offering expert insights into the causality behind experimental choices and self-validating protocols to ensure scientific integrity.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its successful application in research and development.

Chemical Structure

This compound is characterized by a central benzene ring substituted with a thioamide group (-CSNH₂) and a benzyloxy group (-OCH₂C₆H₅) at the para (1,4) positions. The presence of the thioamide, a bioisostere of the amide group, and the bulky, lipophilic benzyloxy group are key determinants of its chemical reactivity and biological activity.

Key Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 161975-22-0 | [1][4][5] |

| Molecular Formula | C₁₄H₁₃NOS | [1][4][5] |

| PubChem ID | 7745254 | [1] |

| MDL Number | MFCD06738327 | [1][6] |

Physicochemical Data

The physical properties of this compound are summarized below. These data are crucial for determining appropriate handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| Molecular Weight | 243.33 g/mol | [1] |

| Appearance | Green crystals | [1] |

| Melting Point | 170-174 °C | [1] |

| Purity | Typically ≥95% (by NMR) | [1][7] |

| Storage Conditions | Store at 0-8 °C | [1] |

The Thioamide Functional Group: A Cornerstone in Medicinal Chemistry

The thioamide group is more than a simple sulfur analog of an amide; its unique electronic and steric properties make it a powerful tool in drug design.[3]

-

Bioisosteric Replacement: Thioamides serve as effective bioisosteres for amides. This substitution can enhance a molecule's therapeutic profile by improving metabolic stability, cell permeability, and target-binding affinity.[2][3] The subtle change from oxygen to sulfur alters hydrogen bonding capabilities and dipole moment, which can lead to novel interactions with biological targets.[2]

-

Pharmacokinetic Impact: Replacing an amide with a thioamide can increase resistance to enzymatic hydrolysis by proteases, thereby extending the in-vivo half-life of peptide-based drugs.[3] This modification can also improve the permeability and bioavailability of certain compounds.[3]

-

Therapeutic Relevance: Thioamide-containing molecules have demonstrated a wide array of pharmacological activities, including anticancer, antiviral, and antimicrobial effects.[2] For instance, ethionamide is a key second-line drug for treating multidrug-resistant tuberculosis.[3] Furthermore, thiobenzamide derivatives have been identified as potential BRAF kinase inhibitors for cancer therapy and as antiretroviral agents targeting the HIV nucleocapsid protein (NCp7).[8][9]

Synthesis of this compound

The synthesis of thioamides is a well-established field in organic chemistry. A robust and reproducible synthesis for this compound can be proposed based on the thionation of its corresponding amide precursor, 4-benzyloxybenzamide.

Retrosynthetic Analysis

The logical disconnection for this compound points to 4-benzyloxybenzamide as the immediate precursor. This amide can be readily prepared from commercially available 4-hydroxybenzoic acid through a two-step process of benzylation followed by amidation.

Caption: Retrosynthetic pathway for this compound.

Proposed Synthetic Protocol: Thionation of 4-Benzyloxybenzamide

This protocol describes the conversion of 4-benzyloxybenzamide to this compound using Lawesson's reagent, a widely used and reliable thionating agent.

Step 1: Reaction Setup

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-benzyloxybenzamide (10.0 g, 43.9 mmol).

-

Add anhydrous toluene (150 mL) to the flask. Stir the mixture to dissolve the amide.

-

In a single portion, add Lawesson's reagent (9.7 g, 24.1 mmol, 0.55 eq).

-

Expert Insight: Lawesson's reagent is preferred over phosphorus pentasulfide (P₄S₁₀) for its higher solubility in organic solvents and generally cleaner reactions at lower temperatures. Using a slight excess is not required; 0.5 to 0.6 equivalents are typically sufficient as the reagent contains two P=S bonds.

-

Step 2: Reaction Execution

-

Heat the reaction mixture to reflux (approx. 110 °C) under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase. The product spot should be less polar than the starting amide. The reaction is typically complete within 2-4 hours.

Step 3: Work-up and Purification

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure to remove the toluene.

-

The crude residue will contain the product and phosphorus-containing byproducts. Resuspend the residue in dichloromethane (DCM, 100 mL).

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any acidic byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

-

Combine the product-containing fractions and remove the solvent under reduced pressure to yield this compound as a solid. Further recrystallization from ethanol can be performed to obtain high-purity crystals.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Expected Spectroscopic Data

The following table summarizes the expected spectral characteristics for this compound, based on its structure and data from analogous compounds.[10]

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to aromatic protons of both benzene rings, a singlet for the benzylic (-CH₂-) protons (~5.1 ppm), and a broad singlet for the thioamide (-NH₂) protons. |

| ¹³C NMR | Resonances for all 14 carbon atoms, including a characteristic downfield signal for the thiocarbonyl (C=S) carbon (~200 ppm). |

| FT-IR (cm⁻¹) | N-H stretching bands (~3300-3100 cm⁻¹), C=C aromatic stretching (~1600-1450 cm⁻¹), and a strong C=S stretching band (~1250-1050 cm⁻¹). |

| Mass Spec (ESI+) | A prominent [M+H]⁺ ion peak at m/z 244.33. |

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) should be employed to determine the final purity of the compound. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid, with detection by UV absorbance at 254 nm and 273 nm.[11] Purity should be ≥95% for use in biological assays.

Applications in Research and Drug Development

This compound is not an end product but a valuable building block for creating more complex, biologically active molecules.[1]

-

Synthetic Intermediate: Its primary role is as a versatile intermediate. The thioamide group can participate in various cyclization reactions to form heterocyclic systems like thiazoles, which are common motifs in pharmaceuticals.[1]

-

Kinase Inhibitor Scaffolds: Benzamide and thiobenzamide derivatives have been successfully developed as kinase inhibitors.[8] The this compound scaffold could be elaborated to generate novel inhibitors targeting oncogenic kinases like BRAF, where specific substitutions on the benzyl and thioamide moieties can be explored to optimize potency and selectivity.[8]

-

Antiviral Research: Thioamides have shown activity against HIV by targeting the zinc finger domains of the nucleocapsid protein NCp7, causing zinc ejection and inactivating the virus.[9] This mechanism provides a compelling rationale for using this compound as a starting point for developing new antiretroviral agents.

-

Antimicrobial Potential: The broader class of benzimidazole thioamides and related structures have exhibited antibacterial and antifungal properties, suggesting that derivatives of this compound could be explored for activity against various pathogens.[12][13][14]

Experimental Workflow: From Synthesis to Bioassay

The pathway from a chemical concept to a potential drug lead involves a multi-stage, iterative process.

Caption: Integrated workflow from chemical synthesis to biological evaluation.

Conclusion and Future Outlook

This compound is a compound of significant interest due to the proven therapeutic potential of the thioamide functional group. Its value lies in its role as a key building block for the synthesis of novel drug candidates. The robust synthetic pathway and clear analytical profile described herein provide a solid foundation for its utilization in medicinal chemistry programs. Future research will likely focus on creating libraries of derivatives based on this scaffold to explore new chemical space in the search for potent and selective inhibitors of therapeutic targets in oncology, virology, and infectious diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. chembk.com [chembk.com]

- 6. arctomsci.com [arctomsci.com]

- 7. This compound suppliers USA [americanchemicalsuppliers.com]

- 8. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,2'-Dithiobisbenzamides and 2-benzisothiazolones, two new classes of antiretroviral agents: SAR and mechanistic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Thiobenzamide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Thiobenzamide Scaffold - A Privileged Structure in Medicinal Chemistry

Thiobenzamide derivatives, characterized by a benzamide core in which the carbonyl oxygen is replaced by sulfur, represent a versatile and highly privileged scaffold in the landscape of medicinal chemistry. This seemingly simple isosteric replacement dramatically alters the electronic and steric properties of the molecule, bestowing upon it a remarkable spectrum of biological activities.[1] The increased nucleophilicity of the thiocarbonyl group, coupled with the potential for diverse substitutions on the aromatic ring and the amide nitrogen, has enabled the development of a vast library of derivatives with fine-tuned therapeutic properties.[2] This guide provides an in-depth exploration of the significant biological activities of thiobenzamide derivatives, their underlying mechanisms of action, and key experimental methodologies for their evaluation, tailored for researchers and professionals engaged in drug discovery and development.

A Spectrum of Therapeutic Potential: Key Biological Activities

Thiobenzamide derivatives have demonstrated efficacy across a wide range of therapeutic areas, including infectious diseases, oncology, and inflammatory conditions.

Antimicrobial and Antitubercular Activity

A significant body of research has highlighted the potent antimicrobial properties of thiobenzamide derivatives. Their activity spans both Gram-positive and Gram-negative bacteria, as well as mycobacteria.[3][4]

Notably, thiobenzamides have emerged as a critical class of antitubercular agents.[5] Certain derivatives of 2,2'-dithiobis(benzamide) have shown in vitro activity against Mycobacterium tuberculosis H37Rv, including strains resistant to streptomycin, kanamycin, and isonicotinic acid hydrazide.[6] The mechanism of action for some antitubercular thioamides, like ethionamide (a thioisonicotinamide), involves metabolic activation by a flavin-dependent monooxygenase within the mycobacterium. This activation leads to the formation of a covalent adduct with NAD, which in turn potently inhibits InhA, an enoyl-acyl carrier protein reductase essential for mycolic acid biosynthesis and cell wall integrity.[7][8] This targeted disruption of a crucial bacterial pathway underscores the therapeutic potential of this chemical class in combating tuberculosis.

Anticancer Activity: Targeting Multiple Hallmarks of Cancer

The anticancer potential of thiobenzamide derivatives is a rapidly evolving field of study. These compounds have been shown to induce cytotoxicity in various cancer cell lines, including human melanoma (A375) and breast cancer (MCF-7) cells.[9][10] Their mechanisms of action are often multifaceted, targeting several key hallmarks of cancer.

Several thiobenzanilide derivatives have been shown to induce apoptosis in cancer cells.[9] Mechanistic studies have revealed that these compounds can lead to a loss of mitochondrial membrane potential, a decrease in ATP synthesis, and an increase in reactive oxygen species (ROS) generation, culminating in the activation of caspase-3 and the apoptotic cascade.[9] Furthermore, some derivatives can arrest the cell cycle at the G2/M phase, preventing cellular proliferation.[9] Another promising anticancer strategy involves the inhibition of tubulin polymerization. Certain N-benzylbenzamide derivatives have demonstrated potent inhibition of tubulin assembly by binding to the colchicine binding site, leading to disruption of the microtubule network, cell cycle arrest, and ultimately, apoptosis.[11][12]

Anti-HIV and Other Biological Activities

Beyond their antimicrobial and anticancer properties, thiobenzamide derivatives have also shown promise as antiretroviral agents. Substituted 2,2'-dithiobisbenzamides have demonstrated activity against HIV-1, HIV-2, and SIV in cell culture, with a proposed mechanism targeting the nucleocapsid protein (NCp7).[13] Additionally, various derivatives have been investigated for their anti-inflammatory, enzyme inhibitory, and smoothened antagonist activities, highlighting the broad therapeutic applicability of this chemical scaffold.[14][15][16]

Delving Deeper: Mechanisms of Action and Structure-Activity Relationships

The biological activity of thiobenzamide derivatives is intricately linked to their chemical structure. The nature and position of substituents on the phenyl ring and the amide nitrogen play a crucial role in determining their potency, selectivity, and even their mechanism of action. For instance, in the context of hepatotoxicity, the presence of electron-donating substituents in the para position of thiobenzamide enhances its toxic effects.[17][18] Conversely, ortho substituents that sterically hinder the metabolic activation of the thiocarbonyl group can abrogate toxicity.[18][19]

Metabolic Activation and Covalent Modification

A key aspect of the biological activity and toxicity of many thiobenzamides is their requirement for metabolic activation. This process, often mediated by cytochrome P450 enzymes or flavin-containing monooxygenases, typically involves the S-oxidation of the thiocarbonyl group to form reactive intermediates like the S-oxide (sulfine) and S,S-dioxide.[20][21] These electrophilic metabolites can then covalently bind to cellular macromolecules, including proteins and lipids, leading to cellular dysfunction and toxicity.[19][20][22] Understanding this bioactivation pathway is critical for the rational design of safer and more effective thiobenzamide-based drugs.

Experimental Protocols for a Senior Application Scientist

In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol outlines a standard procedure for evaluating the cytotoxic effects of novel thiobenzamide derivatives on a cancer cell line, such as A375 human melanoma cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of thiobenzamide derivatives.

Materials:

-

A375 human melanoma cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Thiobenzamide derivatives dissolved in DMSO (stock solutions)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A375 cells into 96-well plates at a density of 5 x 10^3 cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the thiobenzamide derivatives in complete DMEM. The final DMSO concentration should not exceed 0.5%. Remove the old media from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (media with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: A Comparative Overview

Table 1: Anticancer Activity of Selected Thiobenzanilide Derivatives against A375 Human Melanoma Cells

| Compound | Substitution Pattern | IC50 (µM) after 24h | Reference |

| Compound 17 | 4-Cl on aniline ring, 3,5-di-CF3 on benzoyl ring | 11.8 | [10] |

| Compound 8 | 4-Br on aniline ring, 4-NO2 on benzoyl ring | Not specified, but noted as interesting | [10] |

| Compound 9 | 4-CF3 on aniline ring, 4-NO2 on benzoyl ring | Not specified, but noted as interesting | [10] |

| Compound 15 | 3,5-di-CF3 on aniline ring, 4-NO2 on benzoyl ring | 43 (for MCF-7 cells) | [10] |

| Tamoxifen | Standard SERM | 30.0 (for MCF-7 cells) | [10] |

Visualizing the Science: Pathways and Workflows

Caption: Proposed apoptotic pathway induced by some thiobenzamide derivatives.

Caption: A typical workflow for the preclinical evaluation of thiobenzamide derivatives.

Conclusion: A Promising Future for Thiobenzamide-Based Therapeutics

The thiobenzamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the potential for synthetic modification, make these derivatives highly attractive candidates for further development. A thorough understanding of their structure-activity relationships, mechanisms of action, and metabolic pathways is paramount for designing next-generation thiobenzamide-based drugs with enhanced efficacy and improved safety profiles. The methodologies and insights presented in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable class of compounds.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. nanobioletters.com [nanobioletters.com]

- 5. [Antitubercular agents. XXIII. The effect of testing media on the evaluation of antitubercular activity of thiobenzamides in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antibacterial activity of 2,2'-dithiobis(benzamide) derivatives against Mycobacterium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of thioamide drug action against tuberculosis and leprosy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of thiobenzanilides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2,2'-Dithiobisbenzamides and 2-benzisothiazolones, two new classes of antiretroviral agents: SAR and mechanistic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 15. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Thiobenzamide-induced hepatotoxicity: effects of substituents and route of administration on the nature and extent of liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Covalent modification of microsomal lipids by thiobenzamide metabolites in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Covalent Modification of Microsomal Lipids by Thiobenzamide Metabolites in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protein Targets of Reactive Metabolites of Thiobenzamide in Rat Liver In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

solubility of 4-benzyloxy-thiobenzamide in different solvents

An In-Depth Technical Guide to the Solubility of 4-Benzyloxy-thiobenzamide in Different Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Critical Path of Solubility in Preclinical Research

In the landscape of drug discovery and development, the intrinsic solubility of a chemical entity is a cornerstone property that dictates its journey from a laboratory curiosity to a potential therapeutic agent. Poor solubility is a formidable hurdle, often leading to challenges in formulation, diminished bioavailability, and, ultimately, the failure of promising candidates in the preclinical and clinical phases. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively documented in public literature, this whitepaper serves as a comprehensive manual, empowering you with the theoretical framework and practical methodologies to elucidate its solubility profile. By synthesizing fundamental principles with actionable experimental protocols, we aim to equip your research with the predictive understanding and empirical rigor necessary for success.

Unveiling the Molecular Architecture of this compound: A Predictive Solubility Analysis

The solubility of a compound is intrinsically linked to its molecular structure. This compound is a fascinating molecule, presenting a blend of functional groups that contribute to its overall physicochemical properties.

A structural examination reveals key features that govern its solubility:

-

The Thioamide Group (-C(=S)NH₂): This functional group is a bioisostere of the more common amide group. The presence of the sulfur atom, being larger and more polarizable than oxygen, imparts distinct properties. Thioamides are known to be more reactive and have different hydrogen bonding capabilities compared to amides.[4] The N-H protons of the thioamide are more acidic than their amide counterparts, making them better hydrogen bond donors.[4]

-

The Benzene Rings: The two phenyl rings in the structure contribute to its aromaticity and introduce significant non-polar character. This suggests a predisposition for solubility in non-polar organic solvents.

-

The Ether Linkage (-O-): The benzyloxy group introduces a polar ether linkage. While the oxygen atom can act as a hydrogen bond acceptor, its impact on overall polarity is moderated by the flanking bulky phenyl groups.

-

Overall Polarity: The molecule possesses both polar (thioamide, ether) and non-polar (benzene rings) regions, making it amphiphilic to a degree. Its solubility will, therefore, be a delicate balance of its ability to interact with solvents of varying polarities. The general principle of "like dissolves like" will be a guiding tenet in predicting its solubility.[5]

Based on this structural analysis, it is hypothesized that this compound will exhibit limited solubility in highly polar solvents like water and greater solubility in organic solvents, particularly those that can engage in hydrogen bonding or have a moderate to low polarity.

The Theoretical Bedrock of Solubility: First Principles for the Practitioner

A robust experimental design is built upon a solid theoretical foundation. Understanding the "why" behind solubility phenomena allows for more insightful solvent selection and data interpretation.

The Energetics of Dissolution

Solubility is an equilibrium process governed by the Gibbs free energy of mixing. For a solute to dissolve, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.

"Like Dissolves Like": A Heuristic of Polarity

The adage "like dissolves like" remains a powerful, albeit simplistic, guide.[5]

-

Polar Solvents (e.g., water, methanol, ethanol) effectively dissolve polar and ionic solutes through dipole-dipole interactions and hydrogen bonding.

-

Non-polar Solvents (e.g., hexane, toluene, diethyl ether) are better suited for dissolving non-polar solutes through van der Waals forces.

-

Aprotic Polar Solvents (e.g., DMSO, DMF, acetonitrile) can dissolve a wide range of compounds due to their high dipole moments, without having acidic protons to donate for hydrogen bonding.

For this compound, its mixed polarity suggests that solvents of intermediate polarity or those with specific hydrogen bonding capabilities might be most effective.

The Influence of Hydrogen Bonding

The thioamide group of this compound has both hydrogen bond donor (-NH₂) and acceptor (C=S) sites. Solvents that can participate in hydrogen bonding are likely to enhance its solubility.

-

Protic Solvents like alcohols can act as both hydrogen bond donors and acceptors.

-

Aprotic Solvents with hydrogen bond accepting capabilities, such as acetone or ethyl acetate, may also be effective.

A Rigorous Protocol for Determining Thermodynamic Solubility: The Shake-Flask Method

In the absence of published data, the "gold standard" shake-flask method is the recommended approach for determining the thermodynamic equilibrium solubility of this compound.[6][7] This method ensures that the solution is truly saturated and in equilibrium with the solid phase, providing the most accurate and reliable solubility value.[8]

Step-by-Step Experimental Workflow

-

Preparation of the Test System:

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature orbital shaker (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. This typically requires 24 to 72 hours. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.[8]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

Carefully separate the saturated supernatant from the undissolved solid. This can be achieved by centrifugation followed by filtration through a chemically inert syringe filter (e.g., 0.22 µm PTFE) that does not bind the compound.[7]

-

-

Quantification of the Solute:

-

Accurately dilute a known volume of the clear filtrate with a suitable mobile phase or solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate quantification.[9]

-

-

Data Reporting:

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

-

Report the solubility in standard units, such as mg/mL or molarity (mol/L), at the specified temperature.[9]

-

Visualizing the Workflow: Thermodynamic Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation: A Framework for Characterization

A systematic recording of experimental data is essential for building a comprehensive solubility profile. The following table provides a structured format for documenting the solubility of this compound in a range of solvents. For illustrative purposes, qualitative solubility data for the parent compound, thiobenzamide, is included.[10][11][12][13][14]

| Solvent Class | Solvent | Predicted Interaction | Expected Solubility of this compound | Illustrative Solubility of Thiobenzamide |

| Polar Protic | Water | Hydrogen Bonding | Very Low | Slightly Soluble / Low[10][12][13][14] |

| Methanol | Hydrogen Bonding | Moderate to High | Soluble | |

| Ethanol | Hydrogen Bonding | Moderate to High | Soluble[10][11] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High Polarity | High | Soluble |

| Acetonitrile | Dipole-Dipole | Moderate | Soluble | |

| Acetone | Dipole-Dipole, H-bond acceptor | Moderate to High | Soluble[10][11] | |

| Non-Polar | Toluene | Van der Waals | Moderate | Sparingly Soluble |

| Dichloromethane (DCM) | Dipole-Dipole | Moderate to High | Soluble[15] | |

| Diethyl Ether | H-bond acceptor | Moderate | Soluble | |

| Hexane | Van der Waals | Very Low | Insoluble | |

| Other | Ethyl Acetate | H-bond acceptor | Moderate to High | Soluble[15] |

Note: This table is a predictive framework. The actual solubility of this compound must be determined experimentally.

Trustworthiness Through Self-Validation: Ensuring Data Integrity

To ensure the trustworthiness of the generated solubility data, the experimental protocol must be self-validating.

-

Mass Balance: After the experiment, the undissolved solid can be collected, dried, and weighed. The sum of the dissolved and undissolved material should approximate the initial amount of compound used, accounting for handling losses.

-

Purity Analysis: The purity of the compound in the saturated solution should be checked by HPLC to ensure that no degradation has occurred during the equilibration period. Thioamides can be susceptible to hydrolysis, especially in aqueous media under non-neutral pH conditions.[15]

-

Equilibrium Confirmation: To confirm that true equilibrium has been reached, samples can be analyzed at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should remain constant once equilibrium is achieved.

Conclusion: From Data to Decision-Making

A comprehensive understanding of the solubility of this compound is not merely an academic exercise; it is a critical dataset that informs key decisions in the drug development pipeline. The methodologies and theoretical insights provided in this guide are designed to empower researchers to generate high-quality, reliable solubility data. This, in turn, will facilitate the rational design of formulations, predict in vivo behavior, and ultimately accelerate the progression of promising therapeutic candidates. The path from discovery to a viable drug is paved with precise and accurate data, and a thorough characterization of solubility is an indispensable milestone on that journey.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. capotchem.com [capotchem.com]

- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CAS 2227-79-4: Thiobenzamide | CymitQuimica [cymitquimica.com]

- 11. Buy Thiobenzamide | 2227-79-4 [smolecule.com]

- 12. echemi.com [echemi.com]

- 13. Thiobenzamide, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. chembk.com [chembk.com]

- 15. researchgate.net [researchgate.net]

The Enduring Legacy of Thiobenzamides: From 19th Century Discovery to Modern Therapeutic Frontiers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Thioamide Moiety - A Subtle Change with Profound Impact

Thiobenzamides, organic compounds featuring a benzene ring attached to a thioamide functional group (-CSNH₂), represent a fascinating class of molecules that have quietly woven their way through the fabric of organic chemistry and drug discovery for over a century. The simple substitution of a carbonyl oxygen with a sulfur atom imparts unique physicochemical properties, including altered nucleophilicity, hydrogen bonding capabilities, and metabolic stability. These subtle yet significant changes have rendered thiobenzamides and their derivatives invaluable as synthetic intermediates and as pharmacophores in a range of therapeutic agents. This guide provides a comprehensive exploration of the discovery, history, and evolving applications of thiobenzamides, offering insights for researchers engaged in the synthesis and development of novel chemical entities.

A Journey Through Time: The Historical Roots of Thiobenzamide Chemistry

The story of thioamides begins in the 19th century, a period of foundational discoveries in organic chemistry. Early synthetic explorations into organosulfur compounds laid the groundwork for the first preparations of this intriguing class of molecules.

The Dawn of Thionation: Phosphorus Pentasulfide and the Birth of a Functional Group

The history of thioamide chemistry is intrinsically linked to the development of thionation reagents. The earliest methods for the synthesis of thioamides involved the use of phosphorus sulfides. Notably, the reaction of amides with phosphorus pentasulfide (P₄S₁₀) emerged in the 1870s as a foundational, albeit often harsh, method for converting a carbonyl group into a thiocarbonyl group. This approach, while effective, frequently required high temperatures and could lead to side reactions, limiting its broad applicability.

Early Pioneers and Foundational Reactions

While a definitive "discovery" of the parent thiobenzamide molecule is not attributed to a single individual in a landmark publication, the groundwork was laid by pioneering chemists of the 19th century. The work of German chemist August Wilhelm von Hofmann in the 1850s on related sulfur-containing nitrogenous compounds, such as thialdine, contributed to the growing understanding of this chemical space. His extensive work on amines and their derivatives provided a crucial context for the eventual synthesis and characterization of thioamides.

One of the most significant early and enduring methods for thioamide synthesis is the Willgerodt–Kindler reaction . This powerful transformation allows for the synthesis of aryl thioamides from aryl alkyl ketones, sulfur, and an amine. This reaction, with its various modifications, remains a relevant and widely used method for accessing thiobenzamide derivatives.

The Evolution of Synthesis: From Brute Force to Finesse

The quest for milder, more efficient, and more versatile methods for thiobenzamide synthesis has been a continuous endeavor in organic chemistry. This evolution reflects a broader trend in synthetic chemistry towards greater control and functional group tolerance.

The Advent of Milder Reagents: Lawesson's Reagent

A significant breakthrough in thioamide synthesis came with the development of Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). Compared to the often-aggressive nature of phosphorus pentasulfide, Lawesson's reagent offered a milder and more soluble alternative for the thionation of amides. This reagent often provides higher yields and cleaner reactions under more gentle conditions, significantly expanding the scope of thioamide synthesis.

Experimental Protocol: Synthesis of Thiobenzamide from Benzamide using Lawesson's Reagent

Objective: To synthesize thiobenzamide by the thionation of benzamide using Lawesson's reagent.

Materials:

-

Benzamide

-

Lawesson's Reagent

-

Anhydrous Toluene

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzamide (1.0 equivalent) in anhydrous toluene.

-

Add Lawesson's reagent (0.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure thiobenzamide.

Modern Synthetic Innovations

Contemporary research continues to refine and expand the toolbox for thiobenzamide synthesis. These modern approaches often prioritize efficiency, sustainability, and the ability to generate diverse libraries of compounds for screening. Key developments include:

-

Microwave-assisted synthesis: The use of microwave irradiation can significantly accelerate the thionation process, often leading to higher yields in shorter reaction times.

-

Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, such as ball milling, offer a greener alternative to traditional solution-phase synthesis.

-

Catalytic methods: The development of catalytic systems for thionation is an active area of research, aiming to reduce the amount of stoichiometric reagents required.

-

Flow chemistry: Continuous flow reactors provide precise control over reaction parameters, enabling safer and more scalable synthesis of thioamides.

Thiobenzamides in the Limelight: A Legacy of Therapeutic Applications

The unique properties of the thioamide group have made it a valuable component in the design of therapeutic agents. The ability of thioamides to act as bioisosteres of amides, coupled with their distinct chemical reactivity, has led to their incorporation into a variety of drugs and drug candidates.

A Cornerstone in the Fight Against Tuberculosis

Perhaps the most significant contribution of thiobenzamides to medicine has been in the treatment of tuberculosis (TB).

-

Ethionamide: Discovered in 1956, ethionamide is a second-line anti-TB drug crucial for treating multidrug-resistant tuberculosis (MDR-TB). It is a prodrug that is activated by the mycobacterial enzyme EthA. The activated form then inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. Ethionamide was approved for medical use in the United States in 1965 and remains on the World Health Organization's List of Essential Medicines.[1]

-

Isoxyl: Another thio-functionalized drug, Isoxyl (thiocarlide), was used in the 1960s to treat tuberculosis. Like ethionamide, it is effective against multi-drug resistant strains of Mycobacterium tuberculosis and is believed to inhibit mycolic acid synthesis.

The development of these drugs highlights the critical role of the thioamide moiety in targeting specific pathways in Mycobacterium tuberculosis.

Expanding the Therapeutic Horizon: Anticancer and Antiviral Applications

The versatility of the thiobenzamide scaffold has led to its exploration in other therapeutic areas, including oncology and virology.

-

Anticancer Research: Numerous studies have investigated the anticancer potential of thiobenzamide derivatives. These compounds have been shown to induce antiproliferative effects, perturb the cell cycle, and trigger apoptosis in various cancer cell lines, including melanoma and breast cancer.[1] For instance, certain thiobenzanilides have demonstrated promising activity against human melanoma A375 cells.[1] While many of these compounds are in the preclinical stages of development, the research underscores the potential of thiobenzamides as a source of novel anticancer agents.

-

Antiviral Investigations: Thiobenzamide derivatives have also been explored for their antiviral properties. Research has shown that certain substituted 2,2'-dithiobisbenzamides and their cyclized 2-benzisothiazolone products exhibit activity against HIV-1, HIV-2, and SIV in cell culture. The proposed mechanism of action involves the ejection of zinc from the zinc fingers of the viral nucleocapsid protein (NCp7), a critical component for viral replication. Additionally, some thiobenzamide derivatives have been investigated as influenza fusion inhibitors.

The following table summarizes key therapeutic applications of thiobenzamide derivatives:

| Therapeutic Area | Example Compound(s) | Mechanism of Action (if known) | Developmental Stage |

| Tuberculosis | Ethionamide | Inhibition of mycolic acid synthesis | Clinically Used |

| Isoxyl | Inhibition of mycolic acid synthesis | Historically Used | |

| Cancer | Various Thiobenzanilide derivatives | Induction of apoptosis, cell cycle arrest | Preclinical |

| Viral Infections | 2,2'-dithiobisbenzamides | Zinc ejection from viral nucleocapsid protein (HIV) | Preclinical |

| Substituted thiobenzamides | Influenza fusion inhibition | Preclinical |

Visualizing the Core: Structures and Pathways

To better understand the chemical transformations and biological pathways discussed, the following diagrams provide a visual representation.

Diagram 1: General Synthetic Routes to Thiobenzamides

Caption: Key synthetic pathways to thiobenzamides.

Diagram 2: Mechanism of Action of Ethionamide

Caption: Simplified pathway of Ethionamide's mechanism of action.

Conclusion: A Future Built on a Rich History

From their initial synthesis in the 19th century using rudimentary methods to their current role as key components in the development of modern therapeutics, thiobenzamides have demonstrated remarkable and enduring utility. The journey of these fascinating molecules is a testament to the power of fundamental organic chemistry to drive innovation in medicine. As researchers continue to develop more sophisticated synthetic methodologies and explore the vast chemical space of thiobenzamide derivatives, it is certain that this venerable class of compounds will continue to contribute to the advancement of science and the treatment of human disease for the foreseeable future. The subtle yet powerful influence of the thiocarbonyl group ensures that the story of thiobenzamides is far from over.

References

An In-depth Technical Guide to the Safe Handling and Application of 4-Benzyloxy-thiobenzamide

Foreword: Navigating the Chemistry of a Versatile Thioamide

To the researchers, scientists, and drug development professionals who advance the frontiers of molecular science, this guide offers a comprehensive technical overview of 4-benzyloxy-thiobenzamide. This compound, with its unique structural features, presents both significant opportunities and specific challenges. As a Senior Application Scientist, my objective is to provide not just a set of protocols, but a deeper understanding of the principles governing the safe and effective use of this versatile thioamide. The causality behind experimental choices is emphasized, ensuring that the knowledge contained herein is not merely followed, but understood and applied with scientific integrity. Every recommendation is grounded in established chemical principles and supported by authoritative sources to foster a culture of safety and precision in the laboratory.

Section 1: Compound Profile and Physicochemical Properties

This compound (CAS No. 161975-22-0) is a derivative of thiobenzamide featuring a benzyloxy substituent at the para position of the phenyl ring.[1] This modification significantly influences its solubility, reactivity, and biological activity, making it a valuable intermediate in organic synthesis and medicinal chemistry.[1][2]

Structural and Molecular Data

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃NOS | [1] |

| Molecular Weight | 243.33 g/mol | [1] |

| Appearance | Green crystals | [1] |

| Melting Point | 170-174 °C | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Storage Conditions | Store at 0-8 °C | [1] |

Spectroscopic and Physicochemical Characteristics

The thioamide functional group imparts distinct spectroscopic signatures. Thioamides exhibit a UV absorption maximum around 265 nm, which is red-shifted compared to their amide analogs (around 220 nm).[3] The C=S bond has a characteristic IR stretching frequency at approximately 1120 cm⁻¹.[3] In ¹³C NMR spectroscopy, the thiocarbonyl carbon resonance is typically found significantly downfield (200–210 ppm) compared to the carbonyl carbon of an amide.[3]

The benzyloxy group enhances the compound's solubility in organic solvents and can influence its thermal stability.[1][2] Studies on substituted thioamides have shown that the electronic nature of the substituent can affect their thermal decomposition profiles.[1]

Section 2: Hazard Identification and Safety Precautions

GHS Classification and Hazard Statements

Based on available supplier information, this compound is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H317: May cause an allergic skin reaction.

General precautionary statements for handling this compound include:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Disclaimer: This classification is based on limited data. A comprehensive risk assessment should be conducted before use, treating the compound with the caution required for a substance with unknown long-term toxicological effects.

Toxicology Profile (Inferred from Thioamide Class)

The toxicity of thioamides is often linked to their metabolism.[4] The thioamide sulfur atom can undergo sequential oxygenations by flavoprotein monooxygenases or cytochromes P450 to form S-oxides and then highly reactive S,S-dioxides.[4][5] These reactive metabolites are implicated in the observed toxicity.[4]

-

Hepatotoxicity: Thiobenzamide and its derivatives are known to cause liver injury in animal models.[6][7] The extent of hepatotoxicity can be influenced by the nature and position of substituents on the aromatic ring.[6][7] Para-substituted thiobenzamides have shown a correlation between the electron-donating ability of the substituent and the extent of hepatotoxicity.[6]

-

Mutagenicity: While specific data for this compound is unavailable, some related amides, such as benzamide, are suspected of causing genetic defects.[8]

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential when handling this compound.

Caption: Recommended PPE for handling this compound.

Section 3: Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to minimize exposure and maintain the integrity of this compound.

Engineering Controls

All manipulations of solid this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize the inhalation of dust particles.

Safe Handling Practices

-

Avoid dust generation: Handle the solid material carefully to prevent the formation of airborne dust.

-

Prevent contact: Avoid direct contact with skin, eyes, and clothing.

-

Personal hygiene: Wash hands thoroughly with soap and water after handling, and before eating, drinking, or smoking.

-

Decontamination: Clean all spills promptly and decontaminate work surfaces after use.

Storage Requirements

Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 0 °C and 8 °C.[1] Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[9]

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation or a rash develops, seek medical attention. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention. |

Note: Always show the Safety Data Sheet (if available) or the container label to the attending medical personnel.

Spill and Leak Containment

-

Small Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent (e.g., ethanol) followed by soap and water.

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains. Collect the material and place it in a designated hazardous waste container.

Section 5: Synthesis and Purification Methodologies

The synthesis of this compound typically involves the thionation of the corresponding amide, 4-benzyloxybenzamide. A common and effective method utilizes Lawesson's reagent.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is illustrative and based on general procedures for the thionation of amides with Lawesson's reagent.[9][10] Optimization may be required.

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-benzyloxybenzamide (1 equivalent) in anhydrous toluene or tetrahydrofuran (THF).

-

Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5-0.6 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by performing an aqueous workup to remove phosphorus-containing byproducts.[9]

-

Purification: Further purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Purification and Characterization

-

Purification: Recrystallization from a suitable solvent system can be employed for final purification.

-